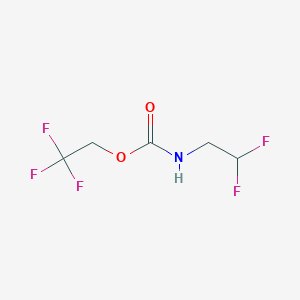

2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5NO2/c6-3(7)1-11-4(12)13-2-5(8,9)10/h3H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQXZRHMSSTCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling with Base-Mediated Deprotonation

This method involves the direct reaction of 2,2-difluoroethylamine with 2,2,2-trifluoroethyl chloroformate in an inert solvent, facilitated by a tertiary amine base to neutralize HCl byproducts.

Procedure:

-

Dissolve 2,2-difluoroethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

-

Add triethylamine (1.1 equiv) dropwise to the solution.

-

Introduce 2,2,2-trifluoroethyl chloroformate (1.05 equiv) slowly to maintain temperature below 5°C.

-

Warm the reaction to room temperature and stir for 12–16 hours.

-

Quench with water, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (hexane/ethyl acetate) or fractional distillation.

Optimization Insights:

-

Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates.

-

Base Choice: Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, minimizing side reactions.

-

Temperature Control: Low temperatures (0–5°C) suppress hydrolysis of the chloroformate.

Continuous Flow Synthesis for Industrial Scaling

Industrial production often employs continuous flow reactors to improve efficiency and consistency. A modified protocol adapted from large-scale carbamate synthesis involves:

Procedure:

-

Pump 2,2-difluoroethylamine and 2,2,2-trifluoroethyl chloroformate (1:1 molar ratio) into a microreactor at 25°C.

-

Mix with N,N-diisopropylethylamine (DIPEA, 1.1 equiv) in real-time.

-

Maintain a residence time of 10–15 minutes.

-

Direct the output to a separator for immediate aqueous workup.

Advantages:

-

Reduced reaction time (15 minutes vs. 12 hours in batch).

-

Higher purity (≥95% by HPLC) due to precise stoichiometric control.

Comparative Analysis of Synthetic Parameters

The table below summarizes critical variables and their impact on reaction outcomes:

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Solvent | DCM | Solvent-free |

| Base | Triethylamine | DIPEA |

| Temperature | 0°C → RT | 25°C |

| Time | 12–16 hours | 10–15 minutes |

| Yield | 75–85% | 90–95% |

| Purity | 85–90% | ≥95% |

Side Reactions and Mitigation Strategies

Hydrolysis of Chloroformate

Exposure to moisture leads to hydrolysis of 2,2,2-trifluoroethyl chloroformate , generating 2,2,2-trifluoroethanol and CO₂.

Mitigation: Use anhydrous solvents and inert atmosphere.

Over-Alkylation

Excess chloroformate may alkylate the amine to form undesired urea derivatives.

Mitigation: Maintain a slight excess of amine (1.05:1 amine:chloroformate).

Advanced Catalytic Approaches

Recent studies explore asymmetric catalysis for fluorinated carbamates, though these methods remain experimental for the target compound. For example, bifunctional squaramide catalysts enable enantioselective carbamate formation in related systems .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl or difluoroethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate with structurally related carbamates, based on substituent effects, synthesis, and applications:

Key Comparisons:

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoroethyl ester in all compounds enhances electrophilicity, improving reactivity in nucleophilic substitutions. Phenyl derivatives (e.g., 3-trifluoromethylphenyl) exhibit greater aromatic stabilization but lower solubility compared to aliphatic substituents like 2,2-difluoroethyl .

- Steric Hindrance : Bulky groups (e.g., tert-butyl in ) increase rotational barriers (~15 kcal/mol), whereas smaller substituents (e.g., 2,2-difluoroethyl) may enhance flexibility for target binding .

Synthetic Routes :

- Carbamate Formation : Most analogs are synthesized via amidation of fluorinated amines (e.g., 2,2-difluoroethylamine) with chloroformates under basic conditions, similar to methods in and .

- Catalysis : Copper iodide (CuI) and strong bases (e.g., KOH) are critical for optimizing yields in trifluoroethylation reactions, as seen in .

Biological and Industrial Applications :

- Agrochemicals : Difluorophenyl and thiazole derivatives () show antifungal activity, suggesting the target compound could be tailored for similar uses .

- Medicinal Chemistry : Tert-butyl carbamates () are used in protease inhibitors, highlighting the role of fluorinated carbamates in enhancing drug stability .

Research Findings and Data

- Thermodynamic Stability: Fluorinated carbamates with trifluoroethyl groups exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs .

- Toxicity : Compounds like 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate were discontinued due to hepatotoxicity risks, underscoring the need for careful safety profiling .

- Conformational Analysis : VT-NMR studies () reveal that trifluoroethyl groups act as conformational reporters, enabling precise tracking of E/Z isomerization in drug intermediates .

Biological Activity

2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and difluoromethyl groups enhances its lipophilicity and reactivity, making it a candidate for various biochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C6H8F5N O2

- Molecular Weight : Approximately 195.13 g/mol

- Structure : The compound features a carbamate functional group with trifluoroethyl and difluoroethyl substituents.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorinated groups enhance the compound's ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. These interactions can modulate enzyme activity or receptor function, resulting in various biological effects.

Biological Applications

-

Enzyme Inhibition :

- The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Preliminary investigations suggest it may inhibit enzymes linked to diseases such as cancer and infectious diseases.

-

Biochemical Assays :

- It is being explored as a probe in biochemical assays to study enzyme mechanisms.

- Its unique chemical structure allows for the development of sensitive detection methods.

-

Therapeutic Potential :

- Research indicates possible therapeutic applications in treating conditions influenced by enzyme activity.

- Ongoing studies are evaluating its efficacy in preclinical models.

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Case Study 1 : A study investigated the compound's effect on Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for human African trypanosomiasis (HAT). The compound exhibited significant inhibitory activity with an IC50 value of 0.002 μM, indicating potent action against the parasite .

- Case Study 2 : Another research project focused on its application in drug discovery. The compound's lipophilicity was found to enhance cellular uptake in various cancer cell lines, suggesting potential use as an anticancer agent.

- Case Study 3 : In a biochemical assay context, the compound was evaluated as a probe for studying enzyme mechanisms. Results indicated that it could effectively alter enzyme kinetics in vitro, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Difluoroethyl N-(thiophen-2-yl)carbamate | C9H10F2N O2S | Contains two fluorine atoms; less lipophilic |

| 2-(Dimethylamino)-2-(thiophen-2-yl)ethyl carbamate | C11H15F3N2O2S | Contains dimethylamino group; different activity |

| Ethyl N-(thiophen-2-yl)carbamate | C9H11NO2S | Lacks trifluoroethyl group; lower reactivity |

| This compound | C6H8F5N O2 | Enhanced lipophilicity; significant biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,2,2-trifluoroethyl chloroformate and 2,2-difluoroethylamine. Key parameters include:

- Temperature : Maintain 0–5°C during amine addition to minimize side reactions (e.g., hydrolysis of chloroformate) .

- Solvent Systems : Use aprotic solvents (e.g., dichloromethane, THF) to stabilize intermediates and enhance reaction efficiency .

- Base Selection : Triethylamine or pyridine can neutralize HCl byproducts, improving yield .

- Yield Optimization : Reaction monitoring via TLC or in-situ FTIR is recommended to identify quenching points .

Q. Which purification techniques are most effective for isolating this compound, and what challenges arise during purification?

- Methodological Answer :

- Flash Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate the carbamate from unreacted starting materials .

- Crystallization : Use mixed solvents (e.g., ethanol/water) for recrystallization if the compound exhibits sufficient thermal stability .

- Challenges : The compound’s high fluorine content may reduce polarity, complicating separation. Adjust solvent polarity and consider HPLC for high-purity demands .

Q. How can spectroscopic and computational methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Compare and NMR spectra with analogous carbamates (e.g., 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate) to validate fluorine environments and substituent positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ) to verify the molecular formula .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity and pharmacokinetic properties, and what experimental approaches can elucidate these effects?

- Methodological Answer :

- Lipophilicity Assessment : Measure log values via shake-flask or HPLC methods to quantify fluorine’s impact on membrane permeability .

- Metabolic Stability : Conduct in vitro assays (e.g., liver microsomes) to compare degradation rates with non-fluorinated analogs .

- Electronic Effects : Use Hammett constants or computational electrostatic potential maps to correlate fluorine’s electron-withdrawing effects with reaction kinetics .

Q. What strategies resolve contradictions in reported biological activities of structurally similar carbamates?

- Methodological Answer :

-

Comparative SAR Studies : Synthesize derivatives with incremental substitutions (e.g., replacing difluoroethyl with cyclopropylmethyl) and test activity in standardized assays (e.g., enzyme inhibition) .

-

Crystallography : Resolve co-crystal structures with target proteins (e.g., acetylcholinesterase) to identify binding interactions unique to fluorinated groups .

-

Meta-Analysis : Aggregate data from published analogs (Table 1) to identify trends in substituent effects .

Table 1 : Comparison of Related Carbamates

Compound Key Substituents Log Metabolic Half-Life (h) 2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate Trifluoroethyl, cyclopropylmethyl 2.1 4.8 2,2-Difluoroethyl N-(2,4-difluorophenyl)carbamate Difluoroethyl, difluorophenyl 1.8 3.2

Q. How can degradation pathways and stability under physiological conditions be systematically investigated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions. Monitor degradation products via LC-MS .

- Isotope Labeling : Use -labeled water to trace hydrolysis mechanisms at the carbamate moiety .

- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation kinetics using Arrhenius models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.